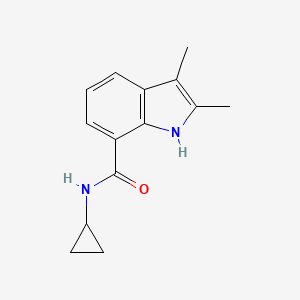
N-cyclopropyl-2,3-dimethyl-1H-indole-7-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclopropyl-2,3-dimethyl-1H-indole-7-carboxamide, also known as CP 47,497, is a synthetic cannabinoid that acts as a potent agonist of the CB1 receptor. It was first synthesized in 1994 by Pfizer researchers, and has since been used extensively in scientific research to study the endocannabinoid system and its role in various physiological processes.
作用机制
N-cyclopropyl-2,3-dimethyl-1H-indole-7-carboxamide 47,497 acts as a potent agonist of the CB1 receptor, which is one of two known cannabinoid receptors in the human body. When it binds to the CB1 receptor, it activates a signaling pathway that leads to the release of various neurotransmitters, including dopamine, serotonin, and GABA. This, in turn, can have a range of effects on the body, including pain relief, appetite stimulation, and mood elevation.
Biochemical and Physiological Effects:
This compound 47,497 has been shown to have a range of biochemical and physiological effects on the body, including the modulation of various neurotransmitters and the activation of the endocannabinoid system. It has also been shown to have analgesic, anxiolytic, and appetite-stimulating effects, among others.
实验室实验的优点和局限性
One of the main advantages of using N-cyclopropyl-2,3-dimethyl-1H-indole-7-carboxamide 47,497 in lab experiments is its potency and selectivity as a CB1 receptor agonist. This makes it a useful tool for investigating the role of the endocannabinoid system in various physiological processes. However, its synthetic nature and potential for off-target effects also pose certain limitations, and researchers must be careful to control for these factors when using it in experiments.
未来方向
There are many potential future directions for research involving N-cyclopropyl-2,3-dimethyl-1H-indole-7-carboxamide 47,497 and other synthetic cannabinoids. One area of interest is the development of new medications for the treatment of various medical conditions, including chronic pain, anxiety, and depression. Another area of interest is the investigation of the role of the endocannabinoid system in the development of various diseases, such as cancer and neurodegenerative disorders. Finally, there is also a need for further research into the potential risks and benefits of synthetic cannabinoids, particularly in light of the growing popularity of these substances among recreational drug users.
合成方法
The synthesis of N-cyclopropyl-2,3-dimethyl-1H-indole-7-carboxamide 47,497 involves several steps, starting with the reaction of cyclopropylamine with 2,3-dimethylindole-7-carboxylic acid to form the corresponding amide. This is followed by a series of chemical transformations, including the reduction of a nitro group to an amine, the protection of a hydroxyl group as a silyl ether, and the deprotection of the silyl ether to yield the final product.
科学研究应用
N-cyclopropyl-2,3-dimethyl-1H-indole-7-carboxamide 47,497 has been used extensively in scientific research to study the endocannabinoid system and its role in various physiological processes, including pain sensation, appetite regulation, and mood modulation. It has also been used to investigate the pharmacological properties of other synthetic cannabinoids, and to develop new medications for the treatment of various medical conditions.
属性
IUPAC Name |
N-cyclopropyl-2,3-dimethyl-1H-indole-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-8-9(2)15-13-11(8)4-3-5-12(13)14(17)16-10-6-7-10/h3-5,10,15H,6-7H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URSCUIFIWRRCRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=CC=C2C(=O)NC3CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
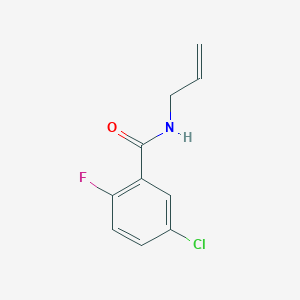
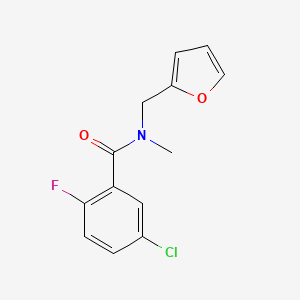

![1-Methyl-3-[2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]pyrimidine-2,4-dione](/img/structure/B7502688.png)

![3,3-Dimethyl-1-[4-(pyridine-2-carbonyl)piperazin-1-yl]butan-1-one](/img/structure/B7502706.png)
![3-[[4-Bromo-3-(trifluoromethyl)phenyl]sulfamoyl]-4-methylbenzoic acid](/img/structure/B7502710.png)
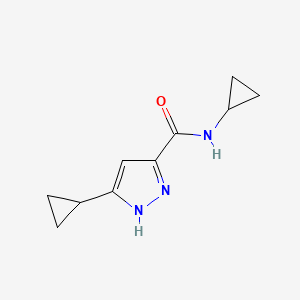

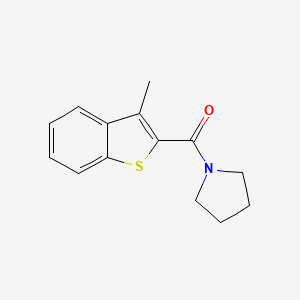
![N-[(3,5-difluorophenyl)methyl]furan-3-carboxamide](/img/structure/B7502738.png)

![N-[(3,5-difluorophenyl)methyl]-5-methylfuran-2-carboxamide](/img/structure/B7502757.png)
![4-Chloro-2-[1-oxo-1-(prop-2-enylamino)propan-2-yl]oxybenzoic acid](/img/structure/B7502764.png)
